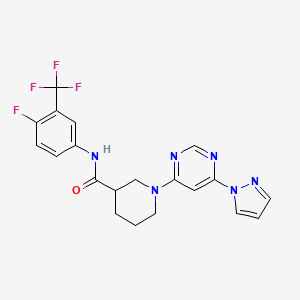

![molecular formula C12H10N4 B2692257 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline CAS No. 78381-23-4](/img/structure/B2692257.png)

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .

Synthesis Analysis

The synthesis of this compound involves the use of copper-catalyzed click reactions of azides with alkynes . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound was established by NMR and MS analysis . The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring system in this compound can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is key to the synthesis of this compound .Applications De Recherche Scientifique

Self-Aggregation and Material Science

An interesting study explored the self-aggregation behavior of a compound with benzimidazole and triazole moieties, closely related to "4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline." This compound demonstrated unique solidification properties and potential for understanding anticancer activity. The study revealed insights into hydrogen bonding and π–π stacking interactions, pivotal for designing novel materials with specific aggregation-induced properties (Sahay & Ghalsasi, 2019).

Photoluminescent Materials

Another area of application is in the development of photoluminescent materials. Copper(I) complexes incorporating amido-triazole and diphosphine ligands, akin to "this compound" derivatives, have been synthesized. These complexes exhibit long-lived photoluminescence, showcasing their potential in creating new luminescent materials for various technological applications (Manbeck, Brennessel, & Eisenberg, 2011).

Antimicrobial Agents

The synthesis of new chemical entities with potential antimicrobial properties is a crucial area of research. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives have been developed and evaluated for their antimicrobial activities. This research underscores the role of triazole derivatives in the ongoing search for new antimicrobial agents, which is relevant to the broader chemical family of "this compound" (Al‐Azmi & Mahmoud, 2020).

Chemical Synthesis and Drug Development

A significant application of compounds related to "this compound" is in drug development. The synthesis of new benzimidazole molecules linked with triazole, employing click chemistry, targets anti-proliferative activities. Such research highlights the pharmaceutical relevance of these compounds, potentially leading to the development of new cancer therapies (Sahay & Ghalsasi, 2017).

Sensor Development

Finally, the development of sensors for detecting toxic aromatic amines has utilized triazole-based Schiff bases. These compounds, similar in structure to "this compound," demonstrate high binding affinity and sensitivity towards aniline and benzene-1,4-diamine, showing promise in environmental monitoring and safety (Kumar, Tamilarasan, & Sreekanth, 2011).

Mécanisme D'action

Target of Action

The primary target of 4-(1H-1,2,3-benzotriazol-1-yl)aniline is the acetylcholinesterase enzyme . This enzyme plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

4-(1H-1,2,3-benzotriazol-1-yl)aniline interacts with its target, acetylcholinesterase, by establishing a simultaneous bond in both sides of the active site . This interaction contributes to the inhibitory effects on the enzyme .

Pharmacokinetics

The drug-likeness of the compound has been investigated, suggesting it may have suitable properties for bioavailability .

Result of Action

Given its inhibitory effects on acetylcholinesterase, it may impact neurotransmission and potentially have effects relevant to conditions like alzheimer’s disease .

Orientations Futures

The research indicates that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of drug discovery.

Propriétés

IUPAC Name |

4-(benzotriazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIXQEZHBIDXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78381-23-4 |

Source

|

| Record name | 4-(1H-1,2,3-benzotriazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2692187.png)

![1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2692188.png)

![ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B2692189.png)

![2-methyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2692190.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)

![[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2692194.png)